1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole
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Overview
Description
1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 2,5-diethoxybenzenesulfonyl chloride from 2,5-diethoxybenzenesulfonic acid. This intermediate is then reacted with 2-ethylimidazole under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B): A synthetic psychedelic compound with a similar aromatic structure.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Uniqueness
1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole is unique due to its combination of a sulfonyl group and an imidazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
1808607-25-1 |
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Molecular Formula |
C15H20N2O4S |
Molecular Weight |
324.4g/mol |
IUPAC Name |
1-(2,5-diethoxyphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C15H20N2O4S/c1-4-15-16-9-10-17(15)22(18,19)14-11-12(20-5-2)7-8-13(14)21-6-3/h7-11H,4-6H2,1-3H3 |
InChI Key |
UHRUUXOGMMUBOB-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OCC)OCC |
Origin of Product |
United States |
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